molecular formula C7H16OSi B1624982 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol CAS No. 81302-80-9

2-[(Trimethylsilyl)methyl]prop-2-en-1-ol

Cat. No.: B1624982
CAS No.: 81302-80-9
M. Wt: 144.29 g/mol
InChI Key: BWNLJXBYSUHUET-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)methyl]prop-2-en-1-ol is an organosilicon compound featuring a propenol backbone with a trimethylsilyl (TMS) methyl substituent. The TMS group confers steric bulk and electron-withdrawing characteristics, while the allylic alcohol moiety enables participation in addition and polymerization reactions.

Properties

IUPAC Name

2-(trimethylsilylmethyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-7(5-8)6-9(2,3)4/h8H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNLJXBYSUHUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444931
Record name 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81302-80-9
Record name 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Trimethylsilyl)methyl]prop-2-en-1-ol, also known as a trimethylsilyl derivative of allyl alcohol, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by a trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions.

The compound's structure can be represented as follows:

C6H14OSi Molecular Formula \text{C}_6\text{H}_{14}\text{OSi}\quad \text{ Molecular Formula }

This compound exhibits properties typical of silanes, including the ability to undergo hydrolysis and desilylation reactions. Research indicates that such reactions can significantly influence the biological activity of silyl compounds, making them valuable in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of silane derivatives, including 2-[(trimethylsilyl)methyl]prop-2-en-1-ol. For instance, compounds with similar silane structures have shown significant activity against various pathogens, including bacteria and fungi. The trimethylsilyl group may enhance membrane permeability or alter the interaction with microbial targets, leading to increased efficacy against microbial cells .

Anticancer Activity

Research has indicated that certain derivatives of prop-2-en-1-ol exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through pathways that may include oxidative stress and mitochondrial dysfunction. Studies have shown that such compounds can selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .

The biological activity of 2-[(trimethylsilyl)methyl]prop-2-en-1-ol can be attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of the trimethylsilyl group may enhance electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.
  • Hydrolysis and Desilylation : These reactions can lead to the formation of more reactive species that may engage in biological interactions, enhancing the compound's overall activity .
  • Ferroptosis Induction : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant for anticancer strategies .

Study on Antimicrobial Activity

A study conducted on various silane derivatives demonstrated that 2-[(trimethylsilyl)methyl]prop-2-en-1-ol exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of common antibiotics, suggesting a promising alternative for combating antibiotic-resistant strains .

Investigation into Anticancer Effects

In another investigation focusing on the anticancer properties of silyl compounds, 2-[(trimethylsilyl)methyl]prop-2-en-1-ol was tested against several cancer cell lines, including prostate and breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial disruption .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant activity against S. aureus and E. coli
AnticancerInduced apoptosis in prostate and breast cancer cells
FerroptosisPotential inducer in cancer cell lines

Scientific Research Applications

Organic Synthesis Applications

1. Synthetic Intermediate

One of the primary applications of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol is as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it particularly useful in synthetic organic chemistry. For instance, it can participate in reactions with nucleophiles and electrophiles, facilitating the formation of more complex structures .

2. Silyl Protection Strategy

The trimethylsilyl group serves as an effective protective group for reactive functionalities. This protection allows for selective reactions without interference from other functional groups, making it advantageous in multi-step synthesis processes . The introduction and removal of the silyl group can be accomplished under mild conditions, enhancing its utility in synthetic pathways.

Pharmacological Potential

While specific biological activities of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol are not extensively documented, its derivatives have been investigated for potential pharmacological effects. Research indicates that compounds derived from this structure may possess relevant biological properties, such as acting as gastric inhibitors . Further studies are needed to elucidate its biological activity and therapeutic applications.

Case Studies and Research Findings

Case Study 1: Synthesis of Biologically Active Molecules

Research has shown that derivatives of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol can be synthesized to create biologically active compounds. These compounds are being explored for their potential use as pharmaceutical agents targeting various diseases .

Case Study 2: Reaction with Organic Diselenides

A recent study demonstrated the reaction of 3-trimethylsilyl-2-propynamides with organic diselenides, yielding novel derivatives that could have significant implications in medicinal chemistry . This highlights the versatility of trimethylsilyl-containing compounds in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Trimethylsilyl)-2-propyn-1-ol

  • Formula : C₆H₁₂OSi
  • Molecular Weight : 128.24 g/mol
  • Key Features: Contains a propargyl alcohol (triple bond) instead of a propenol (double bond). The sp-hybridized carbon in the alkyne enhances acidity (pKa ~25–28) compared to the allylic alcohol in the target compound (pKa ~15–17). Reactivity: Participates in click chemistry (e.g., azide-alkyne cycloaddition) and forms acetylides for nucleophilic substitutions.
  • Applications: Used in Sonogashira coupling and as a precursor for silicon-containing dendrimers .
Property 2-[(TMS)methyl]prop-2-en-1-ol 3-(TMS)-2-propyn-1-ol
Bond Type Double bond (C=C) Triple bond (C≡C)
Acidity (pKa) ~15–17 ~25–28
Key Reactivity Diels-Alder, electrophilic addition Click chemistry, acetylide formation

(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol

  • Key Features :
    • Contains an epoxide (oxirane) ring, introducing ring strain and nucleophilic reactivity.
    • Stereochemistry (R,S configuration) influences enantioselective reactions.
    • Reactivity: Epoxide ring-opening with nucleophiles (e.g., amines, thiols) .
  • Applications : Synthesis of chiral building blocks for pharmaceuticals and agrochemicals .
Property 2-[(TMS)methyl]prop-2-en-1-ol (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
Functional Group Allylic alcohol Allylic alcohol + epoxide
Reactivity Addition, polymerization Nucleophilic ring-opening
Stereochemical Complexity None High (R,S configurations)

1-Methoxy-2-methyl-1-(phenylthio)-3-(trimethylsilyl)propan-2-ol

  • Formula : C₁₄H₂₄O₂SSi
  • Key Features :
    • Incorporates methoxy, phenylthio, and TMS groups, increasing steric hindrance.
    • The phenylthio group enhances stability toward oxidation and enables thiol-ene coupling.
  • Applications : Intermediate in asymmetric synthesis and sulfur-containing polymer chemistry .
Property 2-[(TMS)methyl]prop-2-en-1-ol 1-Methoxy-2-methyl-1-(phenylthio)-3-(TMS)propan-2-ol
Substituents TMS, hydroxyl TMS, methoxy, phenylthio
Steric Hindrance Moderate High
Stability Oxidizes readily High (due to thioether)

Research Implications

  • Synthetic Utility : The TMS group in all compounds acts as a stabilizing moiety, but the target’s allylic alcohol is more versatile in polymerization and electrophilic additions.
  • Future Directions : Comparative studies on silicon’s role in modulating acidity and steric effects across these compounds could refine their applications in catalysis and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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